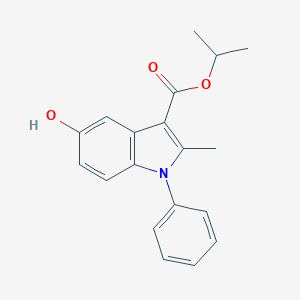![molecular formula C13H11N3O4 B259569 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Mécanisme D'action
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor works by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin is a hormone that stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitor increases the levels of incretin, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. These effects include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has several advantages and limitations for lab experiments. The advantages of this compound inhibitor include its ability to improve glucose control in patients with type 2 diabetes, its low risk of hypoglycemia and weight gain, and its favorable safety profile. The limitations of this compound inhibitor include the potential for drug interactions and the need for further research to fully understand its long-term effects.
Orientations Futures
There are several future directions for the research and development of 1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor. These include the development of more potent and selective this compound inhibitors, the investigation of combination therapies with other antidiabetic medications, and the exploration of the potential cardiovascular benefits of this compound inhibitor. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound inhibitor.
Méthodes De Synthèse
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing this compound inhibitor is chemical synthesis, which involves the reaction of 6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-amine with pyrrolidine-2,5-dione.
Applications De Recherche Scientifique
1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione inhibitor has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that this compound inhibitor is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitor has been shown to have a low risk of hypoglycemia and weight gain, making it a favorable option for patients with type 2 diabetes.
Propriétés
Formule moléculaire |
C13H11N3O4 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-3H,4-7H2 |
Clé InChI |
JHXAYAXKTJTGQK-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
SMILES canonique |
C1CC(=O)N(C1=O)C2=NC(=CC=C2)N3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


